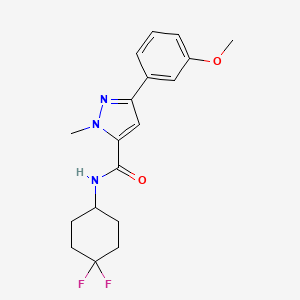![molecular formula C21H23N3O2 B6427789 N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide CAS No. 2034293-12-2](/img/structure/B6427789.png)
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds . The pyrazole ring in this compound is substituted with dimethyl and phenyl groups . This compound also contains an acetamide group attached to a phenoxy group .
Synthesis Analysis
The synthesis of N-substituted pyrazoles, like the one in this compound, can be achieved from primary aliphatic or aromatic amines . The protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents . Pyrazoles containing a wide variety of N-substituents can be obtained using this procedure .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with dimethyl and phenyl groups . This compound also contains an acetamide group attached to a phenoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrazole ring and the substituent groups. The pyrazole ring can participate in various chemical transformations, increasing interest in pyrazole-functionalized molecules .作用机制
Target of Action
Similar compounds have been found to have high affinity for certain targets such as the αvβ6 integrin .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and more .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
For example, one compound showed potent in vitro antipromastigote activity .
实验室实验的优点和局限性
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide has several advantages for laboratory experiments. It is a novel small molecule that can be synthesized in a two-step process, and it has been shown to possess anti-inflammatory, anti-cancer, and anti-metastatic properties. However, there are some limitations to its use in laboratory experiments. This compound is a relatively new compound, and its exact mechanism of action is not yet fully understood. In addition, its effects on humans have not yet been studied extensively.
未来方向
The potential applications of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide are still being explored. Future research may focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in humans. In addition, further studies could focus on the development of novel derivatives of this compound that may have improved pharmacological properties. Other future directions may include exploring its potential use in combination with other drugs or therapies, as well as further investigating its effects on inflammation and cancer.
合成方法
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide can be synthesized in several ways, including a two-step procedure involving the reaction of phenoxyacetamide with 3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl ethyl chloride in the presence of a base. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.
科学研究应用
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide has been studied extensively in laboratory and animal studies. In vitro studies have demonstrated its ability to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. In animal studies, this compound has been shown to reduce the growth of tumors and to reduce metastasis. In addition, this compound has been shown to reduce inflammation in a variety of animal models, including models of rheumatoid arthritis, asthma, and colitis.
属性
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-21(18-9-5-3-6-10-18)17(2)24(23-16)14-13-22-20(25)15-26-19-11-7-4-8-12-19/h3-12H,13-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNDSJIWLNGQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)COC2=CC=CC=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427719.png)
![6-cyclopropyl-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6427725.png)
![3-fluoro-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-4-carboxamide](/img/structure/B6427732.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6427747.png)
![5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6427748.png)

![2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6427754.png)
![N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6427759.png)
![N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B6427761.png)
![N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B6427767.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6427779.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427787.png)
![2-difluoromethanesulfonyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B6427793.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B6427808.png)